molecular formula C8H5IN2 B13341084 4-Iodo-1,8-naphthyridine

4-Iodo-1,8-naphthyridine

Cat. No.: B13341084
M. Wt: 256.04 g/mol
InChI Key: OZHPBABLIMMEDR-UHFFFAOYSA-N
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Description

4-Iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,8-naphthyridine can be achieved through various methods. One common approach involves the iodination of 1,8-naphthyridine using iodine and an oxidizing agent such as potassium iodate. The reaction is typically carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalytic amounts of iodine and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Iodo-1,8-naphthyridine involves its interaction with molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-1,8-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom’s larger size and higher polarizability enhance the compound’s ability to interact with biological targets and participate in various chemical reactions .

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

4-iodo-1,8-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H

InChI Key

OZHPBABLIMMEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)I

Origin of Product

United States

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